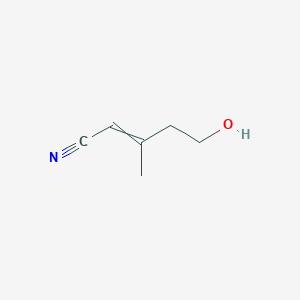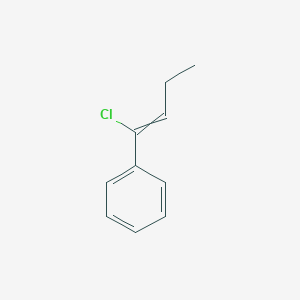
(1-Chlorobut-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chlorobut-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where a butenyl group is substituted with a chlorine atom at the first carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1-Chlorobut-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with 1-chlorobut-1-ene under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and reaction monitoring techniques ensures consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chlorobut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Chlorobut-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a starting material for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (1-Chlorobut-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other functional groups. This process involves the formation of a positively charged intermediate, which is stabilized by the aromatic ring. The final product is formed through the removal of a proton, restoring the aromaticity of the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Chloro-1-buten-1-yl)benzene: A similar compound with a slightly different structure.
1-Chlorobut-2-ene: Another related compound with a different position of the chlorine atom.
2-Butene, 1-chloro-: A compound with a similar structure but different chemical properties.
Uniqueness
(1-Chlorobut-1-en-1-yl)benzene is unique due to its specific substitution pattern and the presence of both an alkene and a chlorine atom.
Eigenschaften
CAS-Nummer |
64781-92-6 |
|---|---|
Molekularformel |
C10H11Cl |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
1-chlorobut-1-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-6-10(11)9-7-4-3-5-8-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
ONAQMVIXQXMCIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



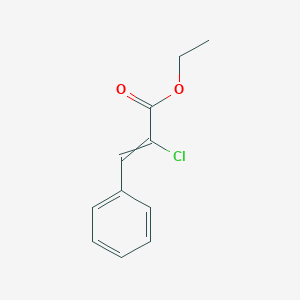
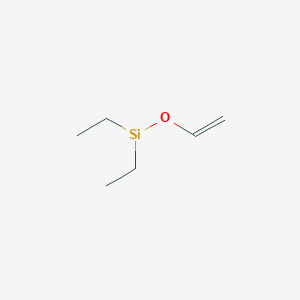
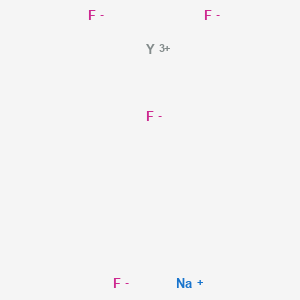
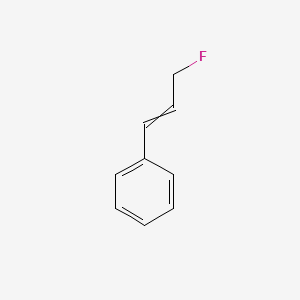
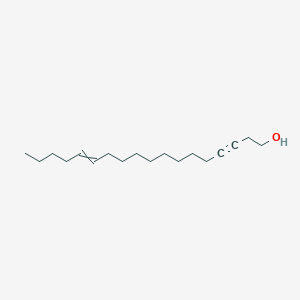
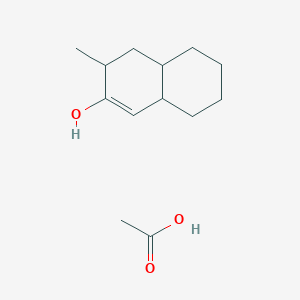
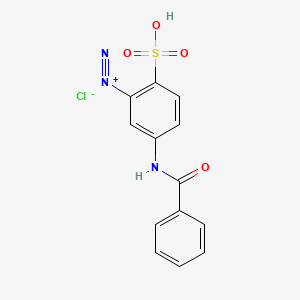
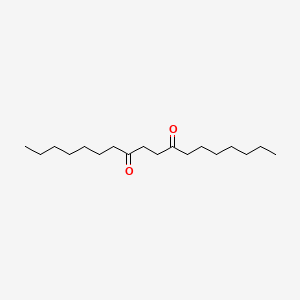

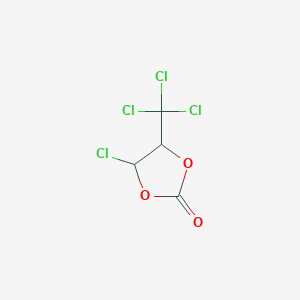
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
